Methyl 7-nitrobenzo[b]thiophene-2-carboxylate
Description
Infrared Spectroscopy
The IR spectrum of this compound features characteristic absorptions at:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 8.62 (s, 1H) : Aromatic proton adjacent to the nitro group.
- δ 7.94 (s, 1H) : Thiophene ring proton.
- δ 4.40 (q, J = 6.8 Hz, 2H) : Methoxy group (-OCH₃).
- δ 2.41 (s, 3H) : Methyl group (if present in analogues).
¹³C NMR (100 MHz, CDCl₃) :
UV-Vis Spectroscopy
The conjugated π-system absorbs in the 250–350 nm range, with a λₘₐₓ near 310 nm due to π→π* transitions. The nitro group induces a bathochromic shift compared to non-nitrated analogues.
Table 3: Key Spectral Peaks
| Technique | Peak (Value) | Assignment |
|---|---|---|
| IR | 1,720 cm⁻¹ | C=O stretch |
| ¹H NMR | δ 8.62 (s) | Aromatic H (C7 position) |
| ¹³C NMR | δ 162.3 | Ester carbonyl |
| UV-Vis | λₘₐₓ = 310 nm | π→π* transition |
Tautomeric Forms and Resonance Stabilization
This compound exhibits resonance stabilization through delocalization of π-electrons across the benzothiophene core and substituents. The nitro group withdraws electron density via -M and -I effects , polarizing the aromatic system and enhancing stability. The ester group further participates in conjugation, with lone pairs on the carbonyl oxygen delocalizing into the thiophene ring.
Tautomerism is limited due to the rigid bicyclic structure, but minor quinoidal forms may arise under acidic or basic conditions. Computational studies on analogous compounds reveal that the nitro-substituted tautomer is ~5 kcal/mol more stable than non-nitrated forms.
Resonance Hybrid Contributions :
Properties
IUPAC Name |
methyl 7-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVQMBNXODKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727765 | |
| Record name | Methyl 7-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34084-89-4 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34084-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate has been explored for its potential as an inhibitor of RNA-binding proteins, particularly HuR (Human Antigen R). Research indicates that small molecules targeting HuR can inhibit its function, which is implicated in various cancers. The compound's structural characteristics allow it to interact effectively with HuR, making it a candidate for further development in cancer therapeutics .
Agricultural Chemistry
The compound has shown promise in agricultural applications, particularly as a pesticide. Research has demonstrated that derivatives of benzo[b]thiophenes exhibit significant pesticidal activity against various pests and pathogens. For instance, formulations containing this compound have been effective against organisms like Schistosoma mansoni and Verticillium alboatrum at concentrations as low as 100 parts per million (ppm) .
Case Study 1: Pesticidal Efficacy
A study evaluated the effectiveness of this compound against aquatic pests such as golden carp and snails. The results indicated that concentrations of around 2 ppm resulted in complete mortality of these organisms within a specified exposure time. The formulation was applied in both liquid and dust forms, demonstrating versatility in application methods .
| Compound | Target Organism | Concentration (ppm) | Efficacy (%) |
|---|---|---|---|
| This compound | Golden Carp | 2 | 100 |
| This compound | Snails | 2 | 100 |
Case Study 2: Cancer Research
In another study focusing on its medicinal properties, this compound was tested for its ability to inhibit HuR binding to target mRNAs. The findings revealed that the compound induced significant changes in protein binding dynamics, suggesting its potential utility in developing therapeutic agents aimed at modulating HuR activity in cancer cells .
| Compound | Target Protein | Binding Affinity | Effect on Cell Viability |
|---|---|---|---|
| This compound | HuR | Moderate | Significant reduction |
Mechanism of Action
The mechanism by which Methyl 7-nitrobenzo[b]thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Positional Isomers: Nitro-Substituted Derivatives
- 6-Nitro-benzo[b]thiophene-2-carboxylic acid (CAS: 19983-42-7): Molecular formula: C9H5NO4S; molecular weight: 223.21 g/mol. The nitro group at position 6 (vs. This positional difference may affect solubility and reactivity in cyclization or nucleophilic substitution reactions .
Amino-Substituted Derivatives
- Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS: 20699-85-8): Molecular formula: C10H9NO2S; molecular weight: 207.25 g/mol. The amino group (-NH2) at position 5 increases electron density, enhancing nucleophilicity compared to the nitro analog. This makes it more suitable for coupling reactions in drug synthesis .
- Methyl 7-aminobenzo[b]thiophene-2-carboxylate (CAS: 616238-78-9): A direct reduction product of the nitro compound. The amino group improves solubility in polar solvents and may enhance binding affinity in biological targets, such as HBV inhibitors .
Halogenated Derivatives
- Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS: 104795-85-9) :
Hydroxy- and Dioxo-Substituted Derivatives
- Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 5556-20-7) :
- Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate: The dioxo groups increase polarity, making this compound highly reactive in oxidation-reduction reactions.
Sulfonyl- and Fluoro-Substituted Derivatives
- Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate: Fluorine’s electronegativity and the morpholinosulfonyl group improve metabolic stability and target selectivity. This compound has shown promise as an anti-HBV agent in molecular docking studies .
Key Physical Properties
Biological Activity
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiophene core with a nitro group at the 7-position and an ester functional group. The presence of the nitro group enhances its reactivity and biological activity, while the carboxylate moiety improves its solubility in polar solvents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been investigated for its role as a kinase inhibitor, potentially disrupting cell signaling pathways involved in cell proliferation and survival.
Potential Mechanisms Include:
- Kinase Inhibition : The compound may inhibit specific kinases, affecting downstream signaling pathways critical for cellular functions.
- Fluorescent Sensing : It has been explored as a fluorescent sensor for detecting metal ions, indicating its versatility in biochemical applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although further investigation is required to elucidate its efficacy and mechanisms.
- Antimicrobial Properties : Its potential as an antimicrobial agent is also being explored, with initial findings indicating promising results against various pathogens.
Case Study 1: Kinase Inhibition
A study highlighted the synthesis of analogs based on the benzothiophene scaffold, focusing on their selectivity for MK2 kinase. These compounds demonstrated significant potency at the nanomolar scale, suggesting that this compound could be a valuable lead compound for developing selective kinase inhibitors .
Case Study 2: Antimicrobial Activity
In a recent investigation, this compound was tested against various bacterial strains. The results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, highlighting the need for further optimization to enhance efficacy .
Synthesis Methods
This compound can be synthesized through several methods:
- Microwave-Assisted Synthesis : This method allows for rapid and efficient synthesis with high yields, making it an attractive approach for producing this compound and its derivatives .
- Conventional Organic Synthesis : Traditional synthetic routes involve multi-step processes that can yield various derivatives with tailored biological activities.
Data Table of Biological Activities
Preparation Methods
Starting Materials and Reaction Conditions
The most documented and efficient laboratory synthesis begins with 2-chloro-5-nitrobenzaldehyde or 1-(2-chloro-5-nitrophenyl)ethanone . These substrates react with ethyl or methyl 2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) in ethanol as solvent. The reaction proceeds under reflux or mild heating to facilitate nucleophilic substitution and ring closure, forming the benzo[b]thiophene skeleton with the nitro substituent in place.
Mechanism
- The mercaptoacetate anion attacks the chloro-substituted aromatic ring via nucleophilic aromatic substitution.
- Intramolecular cyclization occurs, closing the thiophene ring.
- The ester group remains intact, positioned at the 2-position.
- The nitro group at the 7-position is retained from the starting material.
Purification
The crude product is purified by recrystallization or chromatographic methods, yielding methyl 7-nitrobenzo[b]thiophene-2-carboxylate as a solid with high purity.
Alternative Routes and Challenges
Direct Nitration of Benzo[b]thiophene-2-carboxylate
Attempts to nitrate benzo[b]thiophene-2-carboxylate directly to install the nitro group at the 7-position have been reported but often suffer from regioselectivity issues and side reactions, leading to poor yields and inseparable mixtures of isomers. For example, nitration under harsh conditions can lead to multiple substitution sites and degradation products.
Use of 5-Nitrobenzothiophene Intermediates
An alternative strategy involves starting from 5-nitrobenzothiophene derivatives and elaborating the carboxylate group at the 2-position. However, classical chlorination and cyclization routes used for unsubstituted benzothiophenes are less effective due to the electron-withdrawing nitro group altering reactivity and directing effects.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclization reaction between 2-chloro-5-nitrobenzaldehyde and mercaptoacetate salts, significantly reducing reaction times and improving yields. This method offers a rapid and efficient alternative to conventional heating, with better control over reaction parameters and product purity.
Industrial Scale Considerations
For industrial production, the laboratory methods are scaled up with optimization of:
- Reaction temperature and time.
- Use of continuous flow reactors to improve heat and mass transfer.
- Efficient purification protocols to handle large volumes.
These adaptations aim to maximize yield, reduce by-products, and improve cost-effectiveness.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mercaptoacetate Cyclization | 2-chloro-5-nitrobenzaldehyde + methyl 2-mercaptoacetate | K₂CO₃, ethanol, reflux or microwave | 70-90 | High regioselectivity; good yield; scalable | Requires handling of mercapto compounds |
| Direct Nitration | Benzo[b]thiophene-2-carboxylate | HNO₃/H₂SO₄ or nitrating agents | <50 | Simple reagents | Poor regioselectivity; side products |
| Functionalization of 5-nitrobenzothiophene | 5-nitrobenzothiophene derivatives | Chlorination, cyclization | Variable; often low | Access to diverse analogues | Low yield; complex mixtures |
Research Findings and Notes
- The presence of the nitro group strongly influences the electronic properties of intermediates, necessitating careful choice of reaction conditions to avoid side reactions.
- The mercaptoacetate cyclization route offers a versatile platform to synthesize various substituted benzo[b]thiophenes by varying the aldehyde or ketone starting materials.
- Purification is critical due to the potential formation of positional isomers and side products, especially when nitration is performed post-cyclization.
- Microwave-assisted synthesis represents a promising advancement, reducing reaction times from hours to minutes without compromising yield or purity.
Q & A
Q. What are the optimal synthetic routes for Methyl 7-nitrobenzo[b]thiophene-2-carboxylate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves nitration of methyl benzo[b]thiophene-2-carboxylate precursors. Key variables include:
- Catalyst selection : Use concentrated HNO₃/H₂SO₄ mixtures for regioselective nitration at the 7-position.
- Temperature control : Maintain 0–5°C to minimize byproducts (e.g., 5-nitro isomers).
- Purification : Employ gradient elution in reverse-phase HPLC (e.g., methanol-water systems) to isolate the 7-nitro derivative .
- Example yield optimization: Adjusting stoichiometry of nitrating agents (1.2–1.5 equivalents) can enhance purity to >95% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., doublets for H-3 and H-5 protons in the benzo[b]thiophene core). ¹³C NMR confirms the nitro group’s electron-withdrawing effects via deshielded C-7 signals .
- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical: 251.03 g/mol) and fragments (e.g., loss of –NO₂ or –COOCH₃) .
Q. How can solubility challenges of this compound be addressed in experimental workflows?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous systems, prepare stock solutions in DMSO (<1% v/v) to avoid precipitation .
- Salt formation : While not directly reported for this compound, analogous thiophene carboxylates (e.g., hydrochloride salts) show improved water solubility, suggesting potential derivatization strategies .
Advanced Research Questions
Q. How does the nitro group’s position on the benzo[b]thiophene core influence electronic properties and reactivity?
- Methodological Answer :
- Electronic effects : The 7-nitro group withdraws electron density, reducing reactivity at C-3 and C-5 positions. DFT calculations can model charge distribution to predict sites for electrophilic substitution .
- Comparative analysis : Compare with 5-nitro isomers (e.g., Methyl 5-nitrobenzo[b]thiophene-2-carboxylate) via Hammett constants to quantify substituent effects on reaction rates .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis).
- Formulation adjustments : Encapsulate in liposomes to enhance bioavailability, as seen in related nitroaromatic therapeutics .
- Dose-response recalibration : Use allometric scaling to adjust in vitro IC₅₀ values for in vivo models .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT modeling : Calculate Fukui indices to identify nucleophilic attack sites (e.g., C-3 vs. C-5).
- Transition state analysis : Simulate energy barriers for reactions with amines or thiols, guided by analogous thiophene derivatives .
Q. What are the key considerations for designing derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
